N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE
Description
N1,N1,N5,N5-Tetraethylnaphthalene-1,5-disulfonamide is a sulfonamide derivative featuring a naphthalene backbone substituted with sulfonamide groups at the 1- and 5-positions, each bearing two ethyl groups.
Properties
IUPAC Name |
1-N,1-N,5-N,5-N-tetraethylnaphthalene-1,5-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S2/c1-5-19(6-2)25(21,22)17-13-9-12-16-15(17)11-10-14-18(16)26(23,24)20(7-3)8-4/h9-14H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUWMYJFXNBHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE is scaled up using automated systems that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for its various applications .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This involves replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols .
Scientific Research Applications
N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N1,N1,N5,N5-TETRAETHYLNAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N1,N1,N5,N5-tetraethylnaphthalene-1,5-disulfonamide and related compounds:
Key Differences and Implications :
- Substituent Effects: The tetraethyl groups in the target compound likely enhance its lipophilicity compared to analogs like tolylfluanid (dimethylamino and methylphenyl groups) or dichlofluanid (phenyl and dimethylamino groups). This could influence membrane permeability in biological systems or solubility in organic solvents . Electron-Withdrawing vs. Electron-Donating Groups: Tolylfluanid and dichlofluanid contain electronegative substituents (-Cl, -F) that stabilize the sulfonamide moiety, enhancing pesticidal activity. In contrast, the tetraethyl groups in the target compound are electron-donating, which may reduce reactivity but improve stability in non-polar environments .
Functional Applications :
- Pesticidal Sulfonamides (e.g., tolylfluanid): These act as protease inhibitors, disrupting fungal cell walls. The tetraethyl compound lacks halogen substituents critical for this mechanism, suggesting divergent applications .
- Thiamine Naphthalene-1,5-disulfonate : The sulfonate groups here facilitate ionic interactions, making the compound water-soluble and suitable for pharmaceutical formulations. The target compound’s sulfonamide groups (vs. sulfonate) may instead enable hydrogen bonding or coordination chemistry .
Research Findings and Data Gaps
- Tolylfluanid/Dichlofluanid : Studies show these compounds degrade into environmentally persistent metabolites, raising ecotoxicological concerns. The tetraethyl compound’s lack of halogens may reduce such risks but requires verification .
- Thiamine Complex: The naphthalene-1,5-disulfonate anion in this complex improves thiamine’s stability and bioavailability.
Hypothetical Data Table (Extrapolated Properties) :
| Property | This compound | Tolylfluanid | Thiamine Naphthalene-1,5-disulfonate |
|---|---|---|---|
| LogP (Lipophilicity) | High (predicted) | 3.8 | Low (ionic nature) |
| Water Solubility | Low | 0.2 mg/L | High (>100 mg/mL) |
| Thermal Stability | Stable up to 200°C (estimated) | Decomposes at 150°C | Stable up to 300°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
